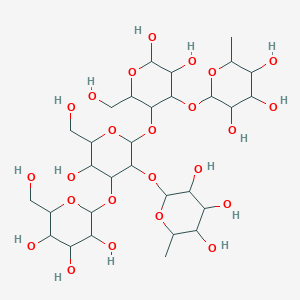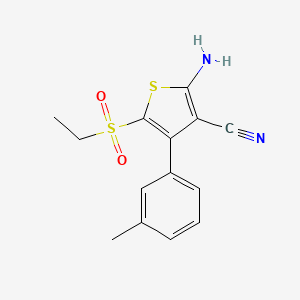
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound features an amino group, an ethylsulfonyl group, a m-tolyl group, and a carbonitrile group attached to the thiophene ring, making it a unique and potentially useful molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene and a sulfur source, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The amino, ethylsulfonyl, m-tolyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, sulfonyl chlorides, toluene derivatives, and cyanides.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylsulfonyl groups.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic ring and functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new drugs, especially those targeting cancer or infectious diseases.
Industry
Materials Science: Potential use in the development of new materials, such as polymers or electronic components.
作用機序
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)furan-3-carbonitrile
Uniqueness
The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, particularly the ethylsulfonyl and m-tolyl groups, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.
特性
分子式 |
C14H14N2O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-(3-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-5-9(2)7-10/h4-7H,3,16H2,1-2H3 |
InChIキー |
OIVBEHDJMHYVGE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


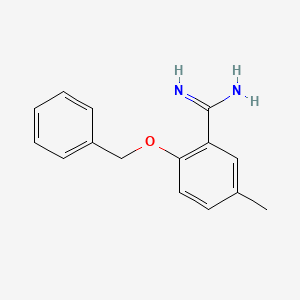
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
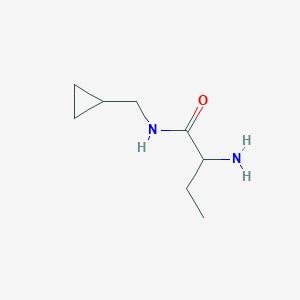
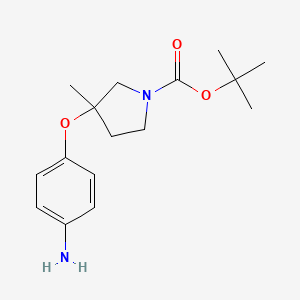
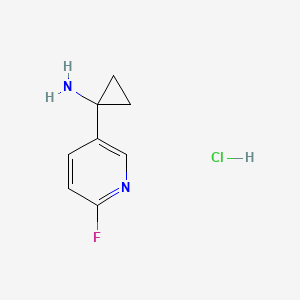
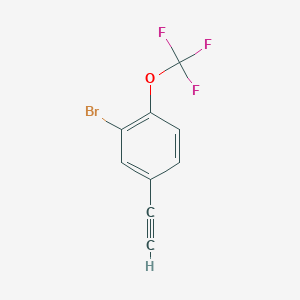

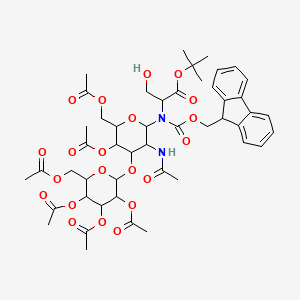

![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
